5-Methoxy-2-(1-phenylethyl)phenol
Description
Properties
CAS No. |
67223-12-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-methoxy-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-11,16H,1-2H3 |
InChI Key |
VQZSDFNNSCIFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Detailed Analysis of the Pictet–Spengler Reaction Conditions
The Pictet–Spengler reaction is central to the preparation of 5-Methoxy-2-(1-phenylethyl)phenol derivatives. The regioselectivity between ortho and para substitution is strongly influenced by the solvent used.
| Entry | Solvent | Temperature (°C) | Reaction Time | Ortho/Para Ratio (15/17) | Diastereomeric Ratio (Ortho 15/16) |
|---|---|---|---|---|---|
| 1 | 2,2,2-Trifluoroethanol (TFE) | 75 | 1 hour | 10:90 | 53:47 |
| 2 | Methanol | 65 | 2 days | 38:62 | 60:40 |
| 3 | Acetonitrile (MeCN) | 80 | 2 days | 65:35 | 60:40 |
| 4 | 1,2-Dichloroethane (DCE) | 80 | 4 days | 72:28 | 85:15 |
| 5 | Toluene | 105 | 4 days | 81:19 | 73:27 |
- Protic solvents (e.g., TFE, methanol) favor the para-substituted product predominantly due to acid catalysis.
- Aprotic solvents (e.g., toluene, dichloroethane) favor the ortho-substituted product with better diastereomeric ratios but require longer reaction times and higher temperatures.
- The highest ortho selectivity (81:19) was observed in toluene at 105 °C over 4 days.
Mechanistic Insights
- The reaction proceeds via an unstable $$E$$-enamine intermediate.
- In aprotic solvents, intramolecular hydrogen bonding stabilizes a compact intermediate favoring ortho substitution.
- The chiral auxiliary on nitrogen directs the stereochemistry at the newly formed chiral center, achieving high enantiopurity (>99% ee after recrystallization).
- The para isomer typically forms as a mixture of inseparable diastereomers, while ortho isomers are more readily separable chromatographically.
Scale-Up and Purification
- The synthesis in toluene was scaled up to isolate pure 5-Methoxy-2-(1-phenylethyl)phenol derivative with 48% isolated yield.
- Purification was conducted via silica gel chromatography.
- Final products were characterized by NMR, chiral HPLC, optical rotation, and HRMS to confirm purity and stereochemistry.
Related Synthetic Applications
- The methodology has been successfully applied to synthesize bioactive tetrahydroprotoberberines such as (S)-govaniadine, (S)-caseamine, and (S)-clarkeanidine.
- These compounds exhibit significant biological activities including analgesic, leishmanicidal, antiurease, and glucuronidase inhibition.
- The solvent-directed Pictet–Spengler reaction enables selective synthesis of ortho- or para-substituted tetrahydroisoquinolines under mild conditions.
Experimental Conditions and Analytical Techniques
- Solvents such as toluene and dichloroethane were distilled and dried over molecular sieves.
- Reagents were used at >98% purity.
- Reaction progress was monitored by thin-layer chromatography and $$^{1}H$$ NMR spectroscopy.
- Diastereomeric and enantiomeric excesses were determined by chiral HPLC using Daicel Chiralcel AD columns.
- Optical rotations were measured to confirm stereochemical purity.
- High-resolution mass spectrometry and IR spectroscopy were used for structural confirmation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| Chiral Auxiliary | (S)-α-Methylbenzylamine |
| Key Reaction | Solvent-directed Pictet–Spengler reaction |
| Optimal Solvent for Ortho Isomer | Toluene (105 °C, 4 days) |
| Ortho/Para Selectivity | Up to 81:19 (ortho:para) |
| Diastereomeric Ratio (Ortho) | Up to 85:15 |
| Enantiomeric Excess | >99% after recrystallization |
| Purification | Silica gel chromatography |
| Characterization Techniques | NMR, chiral HPLC, optical rotation, HRMS, IR |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methoxy and phenylethyl groups may enhance its ability to interact with specific enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of phenolic compounds are highly dependent on substituent patterns. Below is a detailed comparison of 5-Methoxy-2-(1-phenylethyl)phenol with its structural analogs:
Table 1: Structural and Functional Comparison of Phenolic Derivatives
Notes:
- *Molecular weight calculated based on formula C₁₅H₁₆O₂.
- Halogenation (e.g., chlorine in L4) increases electrophilicity, which may improve binding to viral proteases or DNA targets . Bis-phenylethyl substituents (e.g., 2,4-bis(1-phenylethyl)phenol) correlate with higher antimicrobial activity, likely due to increased membrane disruption .
Pharmacokinetic Considerations
- Solubility : Ethyl or methyl substituents (e.g., L5, L6) improve water solubility compared to methoxy or halogenated derivatives, impacting formulation strategies .
Biological Activity
5-Methoxy-2-(1-phenylethyl)phenol, an organic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of approximately 228.286 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a methoxy group (-OCH₃) and a phenylethyl group (-C₂H₅C₆H₅) attached to a phenolic ring. Its unique structural characteristics contribute to various biological activities, including antioxidant and anti-inflammatory properties.
Biological Activities
Research indicates that 5-Methoxy-2-(1-phenylethyl)phenol exhibits several notable biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially impacting conditions associated with chronic inflammation.
- Antimicrobial Activity : There are indications of antimicrobial effects against certain bacterial strains, although further studies are required to establish efficacy and mechanisms .
The exact mechanisms through which 5-Methoxy-2-(1-phenylethyl)phenol exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in inflammation and oxidative stress responses. This interaction may influence various biochemical pathways critical for maintaining cellular homeostasis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-Methoxy-2-(1-phenylethyl)phenol, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyphenol | Lacks the phenylethyl group | Less hydrophobic, potentially less bioactive |
| 2-Phenylethanol | Lacks both methoxy and phenolic groups | Different reactivity and properties |
| 4-Methoxybenzyl Alcohol | Contains a hydroxyl group instead of a phenolic group | Different reactivity due to the absence of the methoxy group |
| Phenol, 4-(1-methyl-1-phenylethyl) | Similar structure but with a methyl substitution | Variations in biological activity due to structural differences |
This table illustrates how the combination of methoxy and phenylethyl groups in 5-Methoxy-2-(1-phenylethyl)phenol enhances its chemical reactivity and biological properties compared to its analogs.
Case Studies
Several studies have explored the biological activities of 5-Methoxy-2-(1-phenylethyl)phenol:
- Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
- Anti-inflammatory Research : In an experimental model of inflammation, 5-Methoxy-2-(1-phenylethyl)phenol significantly decreased pro-inflammatory cytokine levels, indicating its role in modulating immune responses.
- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing inhibitory effects against pathogens like Vibrio cholera, although further research is needed to confirm these findings .
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-2-(1-phenylethyl)phenol, and how can reaction conditions be controlled to improve yield?
The synthesis of 5-Methoxy-2-(1-phenylethyl)phenol typically involves Friedel-Crafts alkylation or phenolic coupling reactions. Key steps include:
- Precursor Selection : Use 2-methoxyphenol derivatives and phenylethyl halides as starting materials. Reaction efficiency depends on the electron-donating methoxy group, which activates the aromatic ring for electrophilic substitution .
- Catalytic Optimization : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) enhance alkylation efficiency. Temperature control (60–80°C) minimizes side reactions like over-alkylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield improvements (≥70%) are achievable by optimizing stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 5-Methoxy-2-(1-phenylethyl)phenol’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the methoxy group resonates at δ 3.7–3.9 ppm, while phenolic protons appear downfield (δ 5.0–6.0 ppm) .
- Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 256 [M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish structural isomers .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .
Q. What in vitro assays are suitable for initial screening of 5-Methoxy-2-(1-phenylethyl)phenol’s biological activity?
- Antioxidant Assays : DPPH radical scavenging and FRAP tests evaluate electron-donating capacity. Compare IC₅₀ values to ascorbic acid controls .
- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. Normalize results to cisplatin controls .
Advanced Research Questions
Q. How does the substitution pattern on the phenolic ring influence the compound’s biological activity, particularly in anticancer research?
- Structure-Activity Relationship (SAR) :
- Methoxy Position : The 5-methoxy group enhances lipid solubility, improving membrane permeability. Derivatives with para-substituted methoxy groups show reduced activity due to steric hindrance .
- Phenylethyl Group : Bulky substituents at the 2-position increase apoptosis induction in cancer cells by modulating Bcl-2/Bax ratios. Compare analogs like 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13) for mechanistic insights .
- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or click chemistry. Test in 3D tumor spheroid models to mimic in vivo conditions .
Q. What experimental approaches are used to resolve contradictions in reported biological activities of 5-Methoxy-2-(1-phenylethyl)phenol derivatives?
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–200 μM) to identify biphasic effects .
- Metabolic Stability : Incubate compounds with liver microsomes (e.g., human CYP450 enzymes) to assess metabolite interference. Use LC-MS/MS to identify degradation products .
- Transcriptomic Profiling : RNA-seq on treated cells clarifies off-target effects. Pathway enrichment analysis (e.g., KEGG) distinguishes primary vs. secondary mechanisms .
Q. How can computational modeling enhance the understanding of 5-Methoxy-2-(1-phenylethyl)phenol’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or antioxidant enzymes (e.g., SOD). Validate with mutagenesis studies .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict redox behavior. Correlate with experimental cyclic voltammetry data .
- MD Simulations : Simulate lipid bilayer penetration over 100 ns trajectories (GROMACS) to optimize pharmacokinetic properties .
Q. What strategies mitigate challenges in crystallizing 5-Methoxy-2-(1-phenylethyl)phenol for X-ray diffraction studies?
- Crystal Engineering : Co-crystallize with triphenylphosphine oxide to improve lattice stability. Slow evaporation (acetone/water, 4°C) yields diffraction-quality crystals .
- SHELX Refinement : Use SHELXL-2018 for structure solution. Address disorder in the phenylethyl group with PART and SIMU instructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
